



## Identity of Investigational Agent "NY0116" Unclear in Publicly Available Medical Literature

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NY0116    |           |
| Cat. No.:            | B15608342 | Get Quote |

Initial searches for a cancer therapeutic designated "**NY0116**" have not yielded a specific agent, hindering the development of detailed application notes and protocols for its use in combination therapies. Further clarification on the identity of "**NY0116**" is necessary to proceed with the user's request.

Extensive searches of medical and scientific databases, as well as clinical trial registries, did not identify any registered drug, biologic, or investigational compound with the designation "NY0116." It is possible that "NY0116" is an internal project code, a preclinical compound not yet in the public domain, or a typographical error.

One potential, though unconfirmed, lead is a reference to the "INT-0116" clinical trial (NCT02640898). This study investigated an adjuvant chemoradiotherapy regimen for gastric cancer. It is conceivable that "NY0116" could be a misinterpretation or an internal shorthand related to this trial. The INT-0116 trial involved a combination of 5-fluorouracil (5-FU) and leucovorin with radiation therapy.

Without definitive identification of "NY0116," it is impossible to provide the requested detailed application notes, experimental protocols, and visualizations of its mechanism of action in combination with other cancer therapies. The core requirements of the user's request, including data presentation in tables and the creation of signaling pathway diagrams, are entirely dependent on the specific molecular target and mechanism of the compound in question.

To fulfill the user's request, the following information regarding "NY0116" is required:







- Chemical or biological nature of the agent: Is it a small molecule, antibody, cellular therapy, or another modality?
- Mechanism of action: What is the molecular target and signaling pathway affected by NY0116?
- Therapeutic context: In which cancer types is NY0116 being investigated?
- Published preclinical or clinical data: Are there any studies, posters, or publications describing the activity of NY0116, either as a monotherapy or in combination?

Upon receiving clarifying information that allows for the unambiguous identification of "**NY0116**" and its associated research, the requested detailed application notes and protocols will be generated.

• To cite this document: BenchChem. [Identity of Investigational Agent "NY0116" Unclear in Publicly Available Medical Literature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608342#ny0116-in-combination-with-other-cancer-therapies]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com